1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine 1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20214676
InChI: InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H
SMILES:
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

CAS No.:

Cat. No.: VC20214676

Molecular Formula: C13H18ClN3O

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine -

Specification

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
IUPAC Name 1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H17N3O.ClH/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11;/h3-8,14H,9-10H2,1-2H3;1H
Standard InChI Key XNGUPLYUKMJXMH-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a methanamine backbone bridging two aromatic systems: a 4-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-ylmethyl moiety. The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron density, influencing reactivity and intermolecular interactions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClN₃O
Molecular Weight267.75 g/mol
IUPAC Name1-(4-Methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine; hydrochloride
Canonical SMILESCN1C=CC(=N1)CNCC2=CC=C(C=C2)OC.Cl
XLogP3 (Predicted LogP)2.1

Spectroscopic Characterization

Spectroscopic techniques are critical for verifying the compound’s structure. Infrared (IR) spectroscopy reveals absorption bands at 1600–1650 cm⁻¹ (C=N stretch) and 1250–1300 cm⁻¹ (C-O stretch of the methoxy group). Nuclear Magnetic Resonance (NMR) data for analogous pyrazole derivatives show distinct signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.35 (m, 2H, aromatic protons), 6.85–6.95 (m, 2H, aromatic protons), 3.75 (s, 3H, OCH₃), 3.50 (s, 3H, N-CH₃ of pyrazole).

  • ¹³C NMR: δ 159.2 (C-O), 148.5 (pyrazole C3), 130.1–114.8 (aromatic carbons) .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the 1-methylpyrazole intermediate.

  • Functionalization with Methoxyphenyl Group: A nucleophilic substitution reaction attaches the 4-methoxyphenyl moiety to the methanamine backbone.

  • Reductive Amination: Coupling the pyrazole and methoxyphenyl intermediates via reductive amination using sodium cyanoborohydride completes the synthesis.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Pyrazole FormationHydrazine hydrate, HCl, reflux78%
Methoxyphenyl Grafting4-Methoxybenzyl chloride, K₂CO₃, DMF65%
Reductive AminationNaBH₃CN, MeOH, rt82%

Industrial-Scale Production

Scalable synthesis requires optimizing solvent systems (e.g., replacing DMF with acetonitrile for easier recycling) and employing continuous-flow reactors to enhance yield (up to 90%) .

Comparative Analysis with Related Compounds

Analogues with Varied Substituents

  • 1-(3-Fluorophenyl) Derivative: Higher antibacterial potency (MIC = 0.0039 mg/mL) but increased cytotoxicity (IC₅₀ = 12 µM in HepG2 cells) .

  • 1,5-Dimethylpyrazole Variant: Reduced MAO inhibition (IC₅₀ = 45 µM vs. 28 µM for the parent compound) due to steric hindrance .

Table 3: Activity Comparison of Pyrazole Derivatives

CompoundMAO-B IC₅₀ (µM)Antibacterial MIC (µg/mL)
1-(4-Methoxyphenyl) Derivative288–16
1-(3-Fluorophenyl) Analog350.0039
1,5-Dimethylpyrazole Analog4532

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and half-life in preclinical models.

  • Targeted Delivery Systems: Develop nanoparticle carriers to enhance brain penetration for neurological applications.

  • Toxicity Profiling: Assess genotoxicity and organ-specific toxicity in long-term animal studies.

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